Photorelease Efficiency: >90% Cleavage in 5–25 Minutes Under Mild UV vs. Harsh Denaturing Elution Required for Non-Cleavable Biotin-PEG3-azide
The PC-biotin scaffold, which PC Biotin-PEG3-azide shares, achieves >90% photorelease of captured biomolecules from streptavidin within 5–25 minutes using a low-intensity 365 nm UV lamp (1–5 mW/cm²) under neutral buffer conditions . In contrast, Biotin-PEG3-azide is designated as non-cleavable and requires elution by boiling the streptavidin resin in denaturing buffer containing high concentrations of chaotropic salts, or digestion of proteins while still bound to the resin . The harsh elution co-releases streptavidin subunits (monomer ~13 kDa), endogenously biotinylated proteins, and non-specifically bound contaminants, compromising downstream MS analysis . The photocleavable approach leaves only a defined 100.7 Da mass tag on the released protein, facilitating unambiguous identification .
| Evidence Dimension | Capture-target release efficiency and specificity |
|---|---|
| Target Compound Data | >90% photorelease in 5–25 min (365 nm, 1–5 mW/cm²); reagent-free neutral buffer; 100.7 Da residual tag |
| Comparator Or Baseline | Biotin-PEG3-azide: non-cleavable; requires boiling in SDS/chaotropic buffer; co-elutes streptavidin subunits, endogenous biotinylated proteins, and non-specific binders |
| Quantified Difference | >90% specific release vs. non-specific, contaminant-laden elution; 100.7 Da defined tag vs. heterogeneous co-eluted species |
| Conditions | Streptavidin bead-based affinity purification; 365 nm UV lamp at 1–5 mW/cm² (PC condition); boiling in denaturing buffer (non-cleavable condition) |
Why This Matters
The >90% specific photorelease eliminates the dominant source of background contamination in streptavidin-based enrichment workflows, directly improving signal-to-noise in LC-MS/MS proteomics and enabling detection of low-abundance targets that would be masked by co-eluted contaminants.
